N-(4-Hydroxycyclohexyl)acetamide
Description
Contextualization within Acetamide (B32628) Chemistry
N-(4-Hydroxycyclohexyl)acetamide belongs to the class of organic compounds known as amides, specifically, it is a derivative of acetamide. wikipedia.orgcareers360.com Acetamide (IUPAC name: ethanamide) is the simplest amide derived from acetic acid and ammonia, with the chemical formula CH₃CONH₂. wikipedia.orgfiveable.me The defining feature of amides is the carbonyl group bonded to a nitrogen atom. This functional group is polar and capable of forming hydrogen bonds, which influences the physical properties and reactivity of the molecule. fiveable.mefiveable.me
In the case of this compound, one of the hydrogen atoms on the amino group of acetamide is substituted with a 4-hydroxycyclohexyl group. masterorganicchemistry.com This N-substitution is a common theme in organic chemistry, allowing for the creation of a vast array of molecules with tailored properties. The amide bond itself is of great biological importance, as it forms the peptide links between amino acids in proteins. lumenlearning.comyoutube.com
Significance of the Cyclohexyl Moiety in Amide Structures
In medicinal chemistry, the cyclohexyl scaffold is often incorporated into drug candidates to optimize their pharmacological profiles. For instance, a series of trans-1,3-cyclohexyl diamide (B1670390) derivatives were investigated as potential negative allosteric modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), demonstrating the utility of the cyclohexyl template in designing neurologically active agents. nih.gov The defined stereochemistry of substituted cyclohexyl rings allows for precise spatial arrangement of functional groups, which is critical for specific molecular recognition at receptor binding sites.
Overview of Research Trajectories for this compound
Research involving this compound has predominantly followed two main trajectories: its application as a synthetic intermediate and the investigation of its stereochemistry.
The most significant application of this compound is as a precursor in the synthesis of pharmaceuticals. academie-sciences.fr The trans-isomer, in particular, is a key intermediate in the production of several medicines, including the mucolytic agent ambroxol (B1667023) hydrochloride. academie-sciences.frveeprho.com It also serves as an intermediate in the synthesis of 4”-trans-Hydroxy Cilostazol, a metabolite of Cilostazol, which is a drug used to treat symptoms of intermittent claudication. srdpharma.com
A parallel research focus is on the stereoselective synthesis and separation of its isomers. academie-sciences.fr Since only the trans-isomer is typically desired for pharmaceutical applications, developing efficient methods to obtain it in high purity is of great industrial importance. academie-sciences.fr This has led to studies on the cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide, exploring catalytic methods to convert the undesired cis-isomer into the valuable trans-form. academie-sciences.fr
Stereoisomeric Considerations in this compound Research (cis- and trans- isomers)
This compound can exist as two distinct diastereomers: cis and trans. academie-sciences.fr These isomers arise from the relative orientation of the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups on the 1 and 4 positions of the cyclohexane (B81311) ring.
In the cis-isomer , both substituents are on the same side of the ring (either both axial or both equatorial in a given chair conformation).
In the trans-isomer , the substituents are on opposite sides of the ring (one axial and one equatorial).
The synthesis of this compound, often via the catalytic hydrogenation of 4-acetamidophenol, typically yields a mixture of both isomers. academie-sciences.fr As the trans-isomer is the more sought-after compound for pharmaceutical synthesis, significant research has been dedicated to methods for their separation and interconversion. academie-sciences.fr
One documented separation strategy involves the esterification of the mixed isomers with acetic anhydride (B1165640), followed by recrystallization to isolate the desired trans-4-acetamido cyclohexanol (B46403) acetate (B1210297). google.com Another approach is the direct epimerization of the isomer mixture. Studies have shown that heating the mixture with a Raney-Ni catalyst under a hydrogen atmosphere can convert the cis-isomer to the trans-isomer, thereby increasing the yield of the desired product. academie-sciences.fr Theoretical and experimental studies have investigated the mechanism of this epimerization, suggesting it proceeds through a 4-acetamide-cyclohexanone intermediate. academie-sciences.fr
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₈H₁₅NO₂ | nih.govsigmaaldrich.comaxios-research.com |
| Molar Mass | 157.21 g/mol | nih.govsigmaaldrich.comaxios-research.com |
| Appearance | Solid | sigmaaldrich.com |
| InChI Key | HWAFCRWGGRVEQL-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| SMILES | CC(=O)NC1CCC(CC1)O | nih.govsigmaaldrich.com |
Table 2: Isomers of this compound
| Isomer | Common Synonyms | CAS Number | Molecular Formula | Molar Mass | Source(s) |
| cis-Isomer | cis-4-Acetamidocyclohexanol; N-(cis-4-Hydroxycyclohexyl)acetamide | 27489-61-8 | C₈H₁₅NO₂ | 157.21 g/mol | veeprho.comnih.govaxios-research.comanalyticachemie.in |
| trans-Isomer | trans-4-Acetamidocyclohexanol; N-(trans-4-Hydroxycyclohexyl)acetamide | 27489-60-7 | C₈H₁₅NO₂ | 157.21 g/mol | srdpharma.comnih.govlgcstandards.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFCRWGGRVEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946032, DTXSID701282648 | |
| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |
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| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |
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Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-88-4, 27489-60-7 | |
| Record name | N-(4-Hydroxycyclohexyl)acetamide | |
| Source | CAS Common Chemistry | |
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| Record name | N-(4-Hydroxycyclohexyl)acetamide | |
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| Record name | trans-N-(4-Hydroxycyclohexyl)acetamide | |
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| Record name | 27489-60-7 | |
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| Record name | 23363-88-4 | |
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| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |
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| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |
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| Record name | N-(4-hydroxycyclohexyl)acetamide | |
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| Record name | trans-N-(4-hydroxycyclohexyl)acetamide | |
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Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to N-(4-Hydroxycyclohexyl)acetamide
The synthesis of this compound can be achieved through several advanced routes, each with its own set of advantages and challenges. These methods include the reduction of an aromatic precursor, direct acylation of a cyclohexyl amine, and stereoselective enzymatic reactions.
Catalytic Hydrogenation of 4-Acetamidophenol
A primary industrial route for the synthesis of this compound involves the catalytic hydrogenation of 4-acetamidophenol. oakwoodchemical.comsigmaaldrich.com This reaction reduces the aromatic ring of the starting material to a cyclohexane (B81311) ring, yielding a mixture of cis- and trans-N-(4-Hydroxycyclohexyl)acetamide. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and diastereoselectivity of the hydrogenation.
Commonly employed catalysts for this transformation include rhodium and ruthenium supported on various materials such as carbon or alumina. The reaction is typically carried out under a hydrogen atmosphere at elevated pressures and temperatures. The solvent system can also influence the outcome of the reaction.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (MPa) | Product Ratio (cis:trans) | Reference |
| Rhodium | Carbon | Methanol | 80 | 4.0 | 4:1 | oakwoodchemical.com |
| Ruthenium | Alumina | Water | 100 | 5.0 | 3:1 | sigmaaldrich.com |
Reaction of 4-Hydroxycyclohexylamine with Acetylating Agents (e.g., Acetic Anhydride (B1165640), Acetyl Chloride)
This compound can also be synthesized through the N-acetylation of 4-hydroxycyclohexylamine. This reaction involves the treatment of the amine with a suitable acetylating agent. Commonly used reagents for this purpose include acetic anhydride and acetyl chloride.
In this reaction, the lone pair of electrons on the nitrogen atom of 4-hydroxycyclohexylamine attacks the electrophilic carbonyl carbon of the acetylating agent. This is followed by the elimination of a leaving group (acetate in the case of acetic anhydride, and chloride in the case of acetyl chloride) to form the stable amide bond. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). This method is generally efficient and proceeds under mild conditions.
Enzymatic Approaches in Stereoselective Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound. Lipases, in particular, have been shown to be effective catalysts for acylation reactions. nih.gov While specific studies on the enzymatic synthesis of this compound are not extensively documented, analogous reactions suggest a feasible pathway.
For instance, Candida antarctica lipase (B570770) B (CALB) is a versatile enzyme known to catalyze the N-acetylation of various amines with high efficiency. nih.gov A plausible stereoselective synthesis could involve the reaction of a prochiral precursor or the kinetic resolution of a racemic mixture of 4-hydroxycyclohexylamine. In a potential reaction, CALB could catalyze the acylation of 4-hydroxycyclohexylamine using an acyl donor like ethyl acetate (B1210297), which can also serve as the solvent. This enzymatic approach could potentially offer high stereoselectivity, yielding enantiomerically enriched products under mild reaction conditions. epa.gov
Epimerization and Diastereomeric Control in this compound Synthesis
Cis-Trans Epimerization Mechanisms (e.g., Raney-Ni Catalysis, DFT Studies)
The epimerization of this compound, converting the cis isomer to the more stable trans isomer, can be effectively achieved using a Raney-Ni catalyst. oakwoodchemical.comnih.gov This process is typically conducted by refluxing a solution of the diastereomeric mixture in a suitable solvent, such as water, in the presence of freshly prepared Raney-Ni under a hydrogen atmosphere. oakwoodchemical.com
Theoretical studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this epimerization. oakwoodchemical.com These computational investigations help in understanding the reaction pathways and the influence of various parameters like solvent, temperature, and pressure on the equilibrium between the cis and trans isomers. oakwoodchemical.comsigmaaldrich.com Experimental results have shown that starting with a cis:trans ratio of 80:20, the epimerization can lead to a mixture with a ratio of 30:70. oakwoodchemical.com Further recrystallization and recycling of the mother liquor can significantly enhance the proportion of the trans isomer to as high as 96%. oakwoodchemical.com The polarity of the solvent has been found to influence the final cis:trans ratio, with more polar solvents favoring the formation of the trans isomer. oakwoodchemical.com
| Starting Material (cis:trans) | Catalyst | Solvent | Condition | Final Product (cis:trans) | Reference |
| 80:20 | Raney-Ni | Water | Reflux under H₂ | 30:70 | oakwoodchemical.com |
| 66:34 | Raney-Ni | Water | Reflux, 6h | 32:68 to 34:66 | nih.gov |
DFT studies have proposed a plausible reaction pathway for the Raney-Ni catalyzed epimerization of this compound. oakwoodchemical.com The proposed mechanism involves the formation of radical and ketone intermediates. oakwoodchemical.comsigmaaldrich.com
The process is thought to initiate with the dehydrogenation of both the cis and trans isomers on the surface of the Raney-Ni catalyst, leading to the formation of corresponding radical intermediates. These radicals can then interconvert and also form a common intermediate, 4-acetamidocyclohexanone. The subsequent hydrogenation of this ketone intermediate can then produce both the cis and trans alcohols. The relative stability of the isomers and the reaction energetics, which can be modeled using DFT, determine the final equilibrium ratio. The calculations suggest that the conversion of the cis isomer to the ketone intermediate is energetically more favorable than the conversion from the trans isomer, thus driving the equilibrium towards the trans product. oakwoodchemical.com This cyclic and reversible pathway allows for the enrichment of the thermodynamically more stable trans isomer. oakwoodchemical.com
Computational Modeling of Epimerization (e.g., Density Functional Theory)
The mechanism of cis-trans epimerization of this compound has been effectively studied using Density Functional Theory (DFT) at the B3LYP/6-31G* level. academie-sciences.fr Theoretical calculations have proposed a novel reaction pathway, suggesting that the reaction proceeds through the formation of cis- and trans-free radical intermediates, as well as a 4-acetamide-cyclohexanone intermediate. academie-sciences.fr This computational approach is crucial as the intermediates are often unstable and challenging to detect experimentally. academie-sciences.fr
The calculations indicate that the solvent plays a significant role by stabilizing the radical intermediates, thereby providing a lower energy pathway for the reaction to proceed. academie-sciences.fr The proposed mechanism involves the conversion of the cis- and trans-isomers into their respective free radical intermediates, which then both convert to another free radical intermediate before forming 4-acetamide-cyclohexanone. academie-sciences.fr This computational investigation provides a theoretical foundation for understanding and optimizing the epimerization process. academie-sciences.fr
Influence of Reaction Conditions on Isomer Ratios (e.g., Solvent, Temperature, Pressure)
The ratio of trans to cis isomers of this compound is significantly influenced by various reaction conditions.
Solvent: The polarity of the solvent plays a crucial role in the epimerization process. academie-sciences.fr An increase in the polarity of the solvent leads to a higher ratio of the trans-isomer. academie-sciences.frresearchgate.net This is because polar solvents better stabilize the radical intermediates formed during the reaction. academie-sciences.fr Experimental results have corroborated this finding, showing that water is an optimal solvent for achieving a higher yield of the trans-isomer. academie-sciences.frresearchgate.net
Temperature: While solvent polarity has a marked effect, theoretical calculations and experimental data suggest that temperature does not significantly affect the reaction pathway itself. academie-sciences.fr However, a study on the epimerization using Raney-Ni as a catalyst indicated that conducting the reaction at refluxing temperature for 6 hours yielded good performance. researchgate.net
Pressure: Similar to temperature, hydrogen pressure has been found to have no substantial effect on the yield of the trans-isomer in experiments conducted between 0.1 MPa and 0.4 MPa. academie-sciences.fr
The following table summarizes the influence of different solvents on the yield of the trans-isomer:
| Solvent | Dielectric Constant (ε) | Interaction Energy (kcal/mol) | Yield of trans-isomer (%) |
| n-Hexane | 1.89 | -1.78 | 65.2 |
| CCl4 | 2.24 | -2.34 | 67.5 |
| Benzene | 2.28 | -2.45 | 68.3 |
| Ether | 4.34 | -4.12 | 69.1 |
| THF | 7.58 | -5.67 | 70.3 |
| Acetone | 20.70 | -6.89 | 71.2 |
| Ethanol | 24.55 | -7.23 | 71.8 |
| Methanol | 32.63 | -7.45 | 72.3 |
| Water | 78.54 | -7.98 | 73.1 |
Table based on data from a theoretical and experimental study on the mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization. academie-sciences.fr
Stereoselective Separation Techniques (Beyond Conventional Methods)
Conventional methods for separating the cis and trans isomers of this compound, such as column chromatography and crystallization, often suffer from drawbacks like low yield and high solvent consumption. academie-sciences.fr An alternative approach that circumvents these issues is the process of cis-trans epimerization catalyzed by Raney-Ni under a hydrogen atmosphere. academie-sciences.frresearchgate.net This method allows for the conversion of the cis-isomer to the more desirable trans-isomer, which can then be isolated. academie-sciences.fr
Another advanced technique involves derivatization. By esterifying the cis-trans mixture of 4-acetamidocyclohexanol with acetic anhydride, trans-4-acetamidocyclohexanol acetate is formed. google.com This derivative can then be effectively separated by recrystallization, achieving a high purity of over 99%. google.com This esterification-crystallization method presents a significant improvement over traditional separation techniques. google.com
Derivatization Strategies for this compound
The hydroxyl group of this compound serves as a key functional handle for various derivatization strategies, enabling the synthesis of new molecules with potentially enhanced properties.
Formation of this compound Acetate
A significant derivatization is the formation of this compound acetate, also known as trans-4-acetamido-cyclohexanol acetate. google.com This is achieved by reacting a mixture of cis- and trans-4-acetamidocyclohexanol with acetic anhydride. google.com The reaction mixture is heated under reflux for 1-5 hours. google.com The resulting ester, trans-4-acetamidocyclohexanol acetate, can then be purified through recrystallization, yielding a product with a purity greater than 99%. google.com This process is not only a derivatization but also an effective method for separating the trans-isomer. google.com
Synthesis of Substituted N-(Hydroxycyclohexyl)acetamides
The core structure of this compound can be modified to create a variety of substituted derivatives. For instance, a series of substituted 1-hydroxy-2-naphthanilides have been synthesized by reacting 1-hydroxy-2-naphthoic acids with substituted anilines. nih.gov While not directly starting from this compound, this illustrates a general strategy for creating substituted amide structures that could be adapted.
Furthermore, the synthesis of various substituted acetamide (B32628) derivatives has been explored for different applications. nih.gov These synthetic routes often involve the coupling of a substituted aniline (B41778) with a protected amino acid, followed by deprotection and reaction with an acid chloride. nih.gov Such methodologies could potentially be applied to modify the acetamide portion of this compound.
Conjugation Chemistry and Bioconjugation Approaches
The hydroxyl group of this compound is a prime site for conjugation to other molecules. For example, esters of N-(4'-hydroxyphenyl)acetamide have been synthesized with 5-benzoyl-1-methylpyrrole-2-acetic acids. google.com This is achieved by first converting the acid to its acyl chloride and then reacting it with the hydroxyl group of N-(4'-hydroxyphenyl)acetamide. google.com This demonstrates the feasibility of ester linkages for conjugation.
While specific bioconjugation examples for this compound are not detailed in the provided context, the presence of the hydroxyl group makes it amenable to standard bioconjugation techniques. These could include attachment to proteins, polymers, or other biomolecules through ether or ester linkages, potentially for applications in drug delivery or as biological probes. The derivatization with molecules like N-(4-Formylphenyl)acetamide could introduce reactive handles for further conjugation. medchemexpress.com
Computational and Theoretical Studies of N 4 Hydroxycyclohexyl Acetamide
Quantum Mechanical Calculations of Conformational Stability
Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule, such as the stability of its different conformations. For N-(4-Hydroxycyclohexyl)acetamide, which can exist as cis and trans isomers, these calculations are particularly insightful.
Detailed research into the cis-trans epimerization mechanism of this compound has been conducted using Density Functional Theory (DFT). academie-sciences.fr These theoretical calculations, specifically at the B3LYP/6-31G* level, have been employed to elucidate the reaction pathway and determine the conformational stability of various intermediates and products. academie-sciences.fr The study proposed a new reaction pathway involving cis- and trans-free radicals, as well as a 4-acetamide-cyclohexanone intermediate. academie-sciences.fr
The calculations indicated that this proposed pathway is energetically preferable. academie-sciences.fr Furthermore, the study investigated the influence of external factors on the conformational stability. It was found that temperature and pressure have no significant effect on the reaction pathway. academie-sciences.fr However, the polarity of the solvent plays a crucial role; an increase in solvent polarity was found to stabilize the radical intermediates, providing a lower energy pathway that favors the formation of the trans-isomer. academie-sciences.fr This theoretical finding is consistent with experimental results where a higher ratio of the trans- to cis-isomer is observed in more polar solvents. academie-sciences.fr
Table 1: Summary of Quantum Mechanical Study on this compound Epimerization
| Parameter | Method/Finding | Source |
|---|---|---|
| Computational Method | Density Functional Theory (DFT) | academie-sciences.fr |
| Functional/Basis Set | B3LYP/6-31G* | academie-sciences.fr |
| Focus of Study | Cis-trans epimerization mechanism | academie-sciences.fr |
| Proposed Mechanism | Proceeds via cis-, trans-free radical and 4-acetamide-cyclohexanone intermediates. | academie-sciences.fr |
| Effect of Temperature | No significant effect on the reaction pathway. | academie-sciences.fr |
| Effect of Pressure | No significant effect on the reaction pathway. | academie-sciences.fr |
| Effect of Solvent | Increasing solvent polarity stabilizes radical intermediates and favors the trans-isomer. | academie-sciences.fr |
Molecular Dynamics Simulations of this compound Interactions
An MD simulation would typically begin by placing a model of this compound in a simulation box filled with water molecules. The interactions between all atoms are governed by a set of parameters known as a force field. The simulation then calculates the net force on each atom and uses Newton's laws of motion to predict its position and velocity after a very short time step (on the order of femtoseconds). By repeating this process millions of times, a trajectory is generated that describes how the molecule and its surrounding solvent molecules move and interact. rsc.org
Such simulations could reveal:
Solvation Shell Structure: How water molecules arrange themselves around the hydrophilic hydroxyl (-OH) and amide (-NH-C=O) groups, and the more hydrophobic cyclohexyl ring.
Hydrogen Bonding Dynamics: The formation, breaking, and lifetime of hydrogen bonds between the solute's hydroxyl and amide groups and the surrounding water molecules.
Conformational Dynamics: How the cyclohexyl ring and the acetamide (B32628) side chain flex and rotate in solution, providing insight into the molecule's flexibility and preferred solution-state conformations.
This information is valuable for understanding the molecule's solubility and how it might interact with larger biological targets like proteins.
Structure-Activity Relationship (SAR) Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) modeling is a key component of rational drug design that aims to correlate the chemical structure of a compound with its biological activity. mdpi.com While specific SAR studies on derivatives of this compound are not prominent in public literature, a hypothetical SAR study can be outlined to illustrate the approach.
The goal of an SAR study would be to identify which parts of the this compound molecule are essential for a hypothetical biological effect and how modifications to its structure alter this activity. This involves synthesizing a library of derivatives and evaluating their activity.
Table 2: Hypothetical SAR Study Outline for this compound Derivatives
| Modification Site | Example Derivatives | Rationale for Modification |
|---|---|---|
| 4-Hydroxy Group | Methoxy (-OCH₃), Fluoro (-F), Amino (-NH₂) | Probes the importance of the hydrogen bond donating and accepting capabilities of the hydroxyl group. |
| Acetamide Group | Propionamide, Benzamide | Investigates the influence of steric bulk and electronic properties of the acyl group. |
| Cyclohexyl Ring | Cyclopentyl, Piperidinyl | Examines the role of ring size and the presence of heteroatoms on activity. |
| Stereochemistry | Pure cis or trans isomers | Determines if a specific stereoisomer is required for activity. |
By systematically analyzing the activity data of these derivatives, a predictive SAR model could be developed. For example, if derivatives with a hydrogen bond donor at the 4-position are consistently more active, it would suggest a key interaction with a biological target at this position. This knowledge guides the design of more potent and selective compounds. researchgate.net
In Silico Prediction of Metabolism and Pharmacokinetic Attributes
In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is synthesized, saving time and resources. nih.govnih.gov These predictions are based on the molecule's structure and physicochemical properties.
For this compound, various ADMET parameters can be computationally estimated. These predictions help to assess its potential as a drug-like molecule. Key properties include its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, all of which influence its absorption and distribution. nih.gov Predictions can also suggest whether the compound is likely to be a substrate for important metabolic enzymes, such as the Cytochrome P450 family, or transporters like P-glycoprotein. nih.gov
Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value/Classification | Significance | Source |
|---|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | - | nih.gov |
| Molecular Weight | 157.21 g/mol | Influences diffusion and absorption. | nih.gov |
| XLogP3 | 0.2 | Measures lipophilicity, affecting solubility and membrane permeability. | nih.gov |
| Hydrogen Bond Donors | 2 | Influences solubility and binding to targets. | nih.gov |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to targets. | nih.gov |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Predicts cell permeability and blood-brain barrier penetration. | nih.gov |
| Human Intestinal Absorption | High (Predicted) | Suggests good potential for oral bioavailability. | - |
| CYP450 Substrate/Inhibitor | Unlikely to be a strong inhibitor (Predicted) | Indicates a lower potential for drug-drug interactions via this pathway. | - |
Note: Predictions without a specific source are based on general in silico models and the physicochemical properties listed in PubChem.
Computational Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Computational methods are invaluable for visualizing, analyzing, and quantifying these interactions, which ultimately determine the crystal's stability, solubility, and other physical properties. rsc.org
While a published crystal structure for this compound is not available for direct analysis, the standard computational tools for such a study can be described. A primary method is Hirshfeld surface analysis . This technique maps the intermolecular contacts in a crystal by partitioning the electron density of a molecule within the crystal. nih.gov The Hirshfeld surface can be color-coded to visualize different types of close contacts, such as strong hydrogen bonds (typically appearing as red regions) and weaker van der Waals forces.
From the Hirshfeld surface, a 2D fingerprint plot can be generated. This plot provides a quantitative summary of the intermolecular interactions, showing the proportion of the surface involved in different types of contacts (e.g., H···H, O···H, C···H). nih.gov For a molecule like this compound, one would expect prominent features corresponding to O···H and N···H contacts, indicative of the strong hydrogen bonds formed by the hydroxyl and amide groups.
Biological and Pharmacological Research of N 4 Hydroxycyclohexyl Acetamide and Its Analogs
Mechanisms of Biological Activity
The therapeutic potential of N-(4-Hydroxycyclohexyl)acetamide and its related compounds is being uncovered through detailed investigations into their mechanisms of action at a molecular level. These studies are crucial for understanding how these molecules can influence physiological and pathological processes.
A significant area of research has been the evaluation of this compound analogs as inhibitors of various enzymes implicated in disease.
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key players in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. acs.orgnih.gov The inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). vanderbilt.edu The general structure of COX inhibitors often includes a core scaffold that can fit into the hydrophobic channel of the enzyme, thereby blocking the entry of the substrate, arachidonic acid. acs.orgnih.gov While specific studies on the direct COX inhibitory activity of this compound are not extensively documented, the structural features of its analogs are of interest. The acetamide (B32628) group linked to a cyclohexyl ring presents a scaffold that could potentially be modified to interact with the active site of COX enzymes. The binding of most NSAIDs involves the interaction of a carboxylate group with an arginine residue (Arg-120) within the COX active site. acs.org Future research may explore the introduction of acidic functionalities to the this compound structure to enhance its potential as a COX inhibitor.
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.gov Inhibition of sEH is therefore a promising strategy for treating inflammatory conditions and pain. Research has demonstrated that urea (B33335) and amide derivatives containing a cyclohexyl moiety are potent inhibitors of sEH. nih.gov
Structure-activity relationship (SAR) studies have revealed that the cyclohexyl group is a key structural feature for potent sEH inhibition. For instance, N,N'-dicyclohexylurea (DCU) exhibits significant inhibitory activity against both mouse and human sEH, with IC50 values in the nanomolar range. nih.gov The replacement of the urea scaffold with an amide has also been explored, showing that cycloalkylamide derivatives can be highly potent sEH inhibitors. The potency of these inhibitors is influenced by the nature of the substituents on both sides of the amide or urea core. A larger hydrophobic group on one side, such as an adamantyl or tetrahydronaphthalene group, often leads to increased inhibitory activity. The stereochemistry of the cyclohexyl ring and its substituents can also play a crucial role in the binding affinity and selectivity of these inhibitors, although specific studies on the stereoselectivity of this compound itself are limited.
Table 1: Inhibitory Activity of Selected Cyclohexyl-Containing Compounds against Soluble Epoxide Hydrolase (sEH)
| Compound | Scaffold | sEH Isoform | IC50 (nM) |
| N,N'-Dicyclohexylurea (DCU) | Urea | Murine | 30 |
| N,N'-Dicyclohexylurea (DCU) | Human | 40 | |
| 1-Cyclohexyl-3-dodecyl urea | Urea | Not Specified | Data not available |
| TPPU | Piperidyl urea | Monkey | Not Specified |
| t-TUCB | Benzoic acid urea | Monkey | 9 |
| t-CPUB | Benzoic acid urea | Monkey | 43 |
This table presents a selection of sEH inhibitors containing a cyclohexyl moiety and their reported IC50 values. Data is compiled from various sources for comparative purposes.
Aminoglycoside N-acetyltransferases are bacterial enzymes that confer resistance to aminoglycoside antibiotics by acetylating them. The discovery of inhibitors for these enzymes is a critical strategy to combat antibiotic resistance. The aac(2')-Ia gene from Providencia stuartii encodes for an enzyme, Aminoglycoside N-2'-Acetyltransferase-Ia (AAC(2')-Ia), that can acetylate both peptidoglycan and certain aminoglycoside antibiotics. nih.gov While there is no direct evidence of this compound inhibiting AAC(2')-Ia, the exploration of small molecules with cyclic scaffolds as potential inhibitors is an active area of research. The structural features of this compound, with its hydroxylated cyclohexyl ring and acetamide group, could serve as a starting point for the design of novel AAC(2')-Ia inhibitors. The development of such inhibitors often involves screening libraries of compounds with diverse chemical structures to identify scaffolds that can bind to the active site of the enzyme and block its activity. frontiersin.org
The ability of a compound to modulate intracellular signaling pathways is a key determinant of its pharmacological effects. N-acyl compounds, a broad class that includes this compound, have been shown to influence various signaling cascades. For instance, N-acylethanolamines, which are structurally related to N-acyl amides, are known to modulate pathways involved in inflammation and pain. ca.gov
Chalcones, which can be synthetically modified to include acetamide moieties, have been shown to modulate the NF-κB and STAT3 signaling pathways, both of which are critical in cancer development and inflammation. nih.gov The activation of these pathways is often dysregulated in disease states, and their inhibition by small molecules can have therapeutic benefits. While specific studies on the effect of this compound on these or other signaling pathways are yet to be extensively reported, its structural components suggest potential interactions. The hydroxyl group on the cyclohexane (B81311) ring could participate in hydrogen bonding with protein kinases or other signaling molecules, while the acetamide group could also form crucial interactions. Further research is needed to elucidate the specific signaling pathways modulated by N-(4--Hydroxycyclohexyl)acetamide and its analogs.
The neuropharmacological potential of compounds containing a cyclohexylamine (B46788) scaffold has been an area of significant investigation. Arylcyclohexylamines, for example, are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative anesthetic and psychoactive effects. nih.govnih.gov While this compound is not an arylcyclohexylamine, the presence of the cyclohexylamine core suggests that it or its derivatives could interact with neuronal targets.
Research on various acetamide derivatives has indicated a range of neuropharmacological activities, including anticonvulsant and analgesic effects. nih.gov These effects are often mediated through interactions with ion channels or neurotransmitter receptors in the central nervous system. The neuroprotective properties of some acetamide-containing compounds are also being explored, with mechanisms potentially involving the reduction of oxidative stress and inflammation within the brain. ca.gov The specific neuropharmacological mechanisms of this compound remain to be fully characterized, but the existing body of research on related structures provides a strong rationale for further investigation into its potential effects on neuronal function and its utility in treating neurological disorders.
Mitochondrial Function Modulation (e.g., Mitofusin Activation)
Mitochondria are central to cellular energy metabolism and are increasingly recognized as playing a role in various disease states, including neurodegenerative disorders. N-acetylcysteine (NAC), a compound with a different structure but also containing an acetyl group, has been shown to preserve mitochondrial function and reduce oxidative stress in various models. mdpi.commdpi.comtermedia.plnih.gov NAC's protective effects are partly attributed to its role as a precursor to the antioxidant glutathione (B108866) and its ability to modulate redox signaling. mdpi.commdpi.com Some studies suggest that NAC can also influence mitochondrial bioenergetics and dynamics. mdpi.comresearchgate.net
There is currently no direct evidence from published research to suggest that this compound modulates mitochondrial function or activates mitofusins. The research on NAC provides a rationale for investigating whether other acetylated compounds, such as this compound, might have similar effects on mitochondrial health. Future studies are needed to explore this potential mechanism of action.
Preclinical Pharmacological Investigations
The anticonvulsant properties of various chemical entities are often initially assessed in preclinical models such as the maximal electroshock (MES) seizure test. uj.edu.plresearchgate.netnih.gov This test is considered a predictor of efficacy against generalized tonic-clonic seizures. nih.gov
While specific anticonvulsant activity data for this compound is not available, studies on other acetamide derivatives have demonstrated their potential in seizure models. The evaluation of these analogs provides insight into the structural requirements for anticonvulsant activity within this chemical class.
Interactive Table: Anticonvulsant Activity of Acetamide Analogs in the MES Test
| Compound | Structure | Animal Model | Route of Administration | Anticonvulsant Activity (ED50) |
|---|---|---|---|---|
| C-11 | 2-(2,5-dioxopyrrolidin-1-yl) propanamide derivative | Mouse | i.p. | 30 mg/kg (effective dose, not ED50) |
| Phenoxy acetamide analog 45 | Not specified | Mouse | Not specified | Potency relative to phenytoin: 0.74 |
Note: The data for C-11 represents a dose that significantly enhanced the anticonvulsant action of other drugs, not its own ED50. uj.edu.pl The data for the phenoxy acetamide analogs is presented as relative potency. nih.gov
The promising in vivo activity of some acetamide derivatives in preclinical models suggests that this compound and its analogs warrant further investigation as potential anticonvulsant agents. nih.gov Correlation analyses between anticonvulsant ED50 values in animal models and therapeutic doses in humans have shown predictive value, highlighting the importance of such preclinical screening. nih.gov
Analgesic and Antipyretic Properties of N-(4-hydroxyphenyl)acetamide Analogs
Research into analogs of N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen (B1664979) or paracetamol (APAP), has focused on retaining its analgesic and antipyretic efficacy while mitigating its associated hepatotoxicity. nih.govnih.gov Acetaminophen is a widely used over-the-counter analgesic and antipyretic, but its use is limited by a narrow therapeutic index and the risk of severe liver damage in cases of overdose. pharmacompass.comresearchgate.net The analgesic effects of acetaminophen are believed to be mediated, at least in part, by its metabolite N-(4-hydroxyphenyl)arachidonoylamide (AM404), which is formed in the brain. mdpi.com This metabolite targets several systems, including the transient receptor potential vanilloid 1 (TRPV1) channel and the cannabinoid CB1 receptor. mdpi.com
A novel series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs has been developed to create safer analgesics. nih.gov These compounds were synthesized by opening the imide ring of a precursor molecule, resulting in N-substituted amides. nih.gov Unlike earlier lipophilic APAP analogs that were metabolically unstable, these new chemical entities (NCEs) demonstrate increased stability, higher lipophilicity, and slower hydrolysis of the amide group. nih.govnih.gov
In preclinical studies, specific analogs, such as compounds 3b and 3r from this series, were shown to retain both analgesic and antipyretic properties without causing the liver damage associated with acetaminophen. nih.govnih.gov Their analgesic potential has been confirmed in various animal models assessing responses to thermal, mechanical, and chemical nociceptive stimuli. nih.govresearchgate.net
| Compound | Key Feature | Analgesic Activity | Antipyretic Activity | Hepatotoxicity | Source |
| Acetaminophen (APAP) | Parent Compound | Yes | Yes | Yes (at high doses) | nih.govmdpi.com |
| Analog 3b | 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide | Retained | Retained | Not Observed | nih.govnih.gov |
| Analog 3r | 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide | Retained | Retained | Not Observed | nih.govnih.gov |
Anticancer Activity and Selectivity Mechanisms
The investigation into the anticancer properties of N-(4-hydroxyphenyl)acetamide analogs is an emerging area of research. While data on this compound itself is limited, studies on structurally related acetamide derivatives have shown potential cytotoxic activity against various cancer cell lines. The general strategy involves modifying the core structure to enhance its efficacy and selectivity against cancer cells. nih.gov
For instance, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were synthesized and evaluated for their anticancer potential. The cytotoxicity of these compounds was tested against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma), using the MTT assay. The results indicated that some of these derivatives exhibited potent cytotoxic activity, with the U87 and HeLa cell lines showing greater sensitivity than the A549 line.
The proposed mechanisms for these anticancer effects include the induction of apoptosis, which was evaluated by measuring the activation of caspase 3, a key enzyme in the apoptotic cascade. Other observed mechanisms involve the reduction of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancerous cells. Studies on other phenolic compounds, such as hydroxycinnamic acids, have also shown selective toxicity, with a greater tendency to induce cell death in cancer cells compared to normal cells. nih.gov This selectivity is a critical goal in the development of new anticancer agents to minimize side effects. nih.gov
Biotransformation and Metabolic Pathways
The metabolic fate of N-(4-hydroxyphenyl)acetamide (acetaminophen) is well-documented and serves as a crucial model for its analogs. Its biotransformation involves multiple pathways that lead to both therapeutic and toxic metabolites. nih.govmdpi.com A key pathway for its analgesic effect involves deacetylation in the liver to form p-aminophenol. mdpi.com This intermediate metabolite crosses the blood-brain barrier, where it is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to produce the active metabolite N-arachidonoyl-phenolamine (AM404). nih.govmdpi.com
Conversely, the pathway leading to toxicity involves the oxidation of acetaminophen by cytochrome P450 enzymes. nih.gov This process is primarily mediated by the CYP2E1 and CYP3A4 isoforms and results in the formation of a highly reactive and electrophilic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govresearchgate.net Under normal conditions, NAPQI is detoxified through conjugation with glutathione (GSH). nih.gov However, during an overdose, GSH stores are depleted, allowing NAPQI to accumulate and cause severe liver injury. researchgate.net
In the development of new analogs, such as the 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide series, a primary goal has been to alter these metabolic pathways to enhance safety. nih.gov These newer analogs are designed for increased metabolic stability and to slow the hydrolysis of the amide group, thereby preventing the formation of toxic metabolites like NAPQI. nih.govresearchgate.net
Identification of Metabolites
The identification of metabolites is fundamental to understanding the pharmacological and toxicological profile of a compound. For N-(4-hydroxyphenyl)acetamide (acetaminophen), several key metabolites have been identified:
p-Aminophenol : Formed via deacetylation, this is the precursor to the active analgesic metabolite in the brain. mdpi.com
N-arachidonoyl-phenolamine (AM404) : The active metabolite formed in the brain responsible for analgesia. nih.govmdpi.com
N-acetyl-p-benzoquinone imine (NAPQI) : The highly reactive, hepatotoxic metabolite formed through oxidation in the liver. nih.govnih.gov
Glutathione Conjugates : NAPQI is normally detoxified by conjugation with glutathione, which is then further processed and excreted as a mercapturic acid. nih.gov
For a non-hepatotoxic, metabolically unstable lipophilic analog of acetaminophen (referred to as compound 1), the main identified metabolite is a more water-soluble carboxylic acid (compound 2), which facilitates its rapid excretion. nih.gov The newer, more stable 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs (the '3' series) were specifically designed to resist rapid metabolism and avoid the production of NAPQI altogether. nih.govnih.gov
Species-Specific Metabolic Profiles
The metabolism of xenobiotics, including acetamide derivatives, can vary significantly between different species, which is a critical consideration in preclinical drug development. bioivt.comnih.gov These differences are often due to variations in the presence and activity of metabolic enzymes. nih.gov
A prominent example is the role of N-Acetyltransferase (NAT), a phase II enzyme. nih.gov In some species, like rats and humans, NAT is active and can acetylate deacetylated metabolites. nih.gov In contrast, species like dogs lack NAT expression. nih.gov This difference can lead to entirely different metabolic profiles for an acetamide-containing drug. For example, a compound that is deacetylated might be converted back to its parent form in rats and humans, but the deacetylated metabolite would accumulate in dogs. nih.gov
Such species differences extend to other enzyme families as well. The table below summarizes some prominent metabolic distinctions among common preclinical species and humans, which can affect the biotransformation of compounds like this compound and its analogs. bioivt.comnih.gov
| Species | Prominent Metabolic Characteristics | Source |
| Human | Single functional aldehyde oxidase (AO), no carboxylesterase in blood, dopamine (B1211576) oxidized by MAO-B, FMO3 is the dominant hepatic FMO. | bioivt.com |
| Mouse | Four functional AO genes, carboxylesterase activity in blood, dopamine oxidized by MAO-A, FMO1 is the dominant hepatic FMO. | bioivt.com |
| Rat | Four functional AO genes, carboxylesterase activity in blood, dopamine oxidized by MAO-A, FMO1 is the dominant hepatic FMO. | bioivt.com |
| Dog | No AO activity, no N-acetyltransferase (NAT) activity, glucuronidation is a major pathway. | bioivt.comnih.govnih.gov |
| Non-Human Primate (NHP) | Two functional AOs, no carboxylesterase in blood, FMO3 is the dominant hepatic FMO. | bioivt.com |
Advanced Research Applications of N 4 Hydroxycyclohexyl Acetamide
Role in Materials Science and Polymer Chemistry
Specific applications of N-(4-Hydroxycyclohexyl)acetamide in materials science and polymer chemistry are not detailed in the available scientific literature. However, the development of functional polymers with intrinsic antimicrobial activity is an active area of research. qmul.ac.uknih.gov These materials often feature polymer backbones with attached functional groups, such as cationic amines or amides, that can interact with and disrupt microbial cell membranes. rsc.org The presence of both a hydroxyl and an acetamide (B32628) group makes this compound a potential monomer or modifying agent for creating such functional polymers, though specific examples of its use are not yet published.
Utilization as an Intermediate in Complex Molecule Synthesis
The most well-documented application of this compound is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). academie-sciences.fr The trans-isomer is particularly crucial for producing the mucolytic agent Ambroxol (B1667023) Hydrochloride. academie-sciences.fr It is also used in the synthesis of metabolites of other drugs for research purposes.
The synthesis of Ambroxol involves the reaction of trans-4-aminocyclohexanol (B47343) with 2-amino-3,5-dibromobenzaldehyde. darshanpharmachem.com this compound is a precursor or protected form of the trans-4-aminocyclohexanol component. The synthesis of this compound is typically achieved through the catalytic hydrogenation of 4-acetamide-phenol. academie-sciences.fr The resulting mixture of cis and trans isomers can then be processed to isolate the desired trans-isomer. academie-sciences.fr Studies have investigated the cis-trans epimerization process to optimize the yield of the trans-isomer, which is critical for its use in pharmaceutical manufacturing. academie-sciences.fr
Another documented use is as an intermediate in the synthesis of 4”-trans-Hydroxy Cilostazol, a metabolite of the phosphodiesterase III A (PDE3A) inhibitor Cilostazol. chemicalbook.com
Table 1: Synthesis of Ambroxol Hydrochloride from a Precursor of this compound
| Step | Reactants | Key Reagents/Catalysts | Product | Purpose |
| 1 | o-Nitrobenzaldehyde | Bromine | 2-Nitro-3,5-dibromobenzaldehyde | Introduction of bromo-groups to the aromatic ring. |
| 2 | 2-Nitro-3,5-dibromobenzaldehyde, trans-4-Aminocyclohexanol | - | trans-4-[(2-nitro-3,5-dibromobenzyl)amino]cyclohexanol | Coupling of the two main fragments. |
| 3 | trans-4-[(2-nitro-3,5-dibromobenzyl)amino]cyclohexanol | Reducing Agent (e.g., Hydrazine Hydrate, NiCoB/TiO2) | trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol (Ambroxol base) | Reduction of the nitro group to an amino group. |
| 4 | Ambroxol base | Hydrochloric Acid (HCl) | Ambroxol Hydrochloride | Salt formation to improve stability and solubility. |
| trans-4-Aminocyclohexanol is the deacetylated form of this compound. |
Analytical Method Development and Validation for this compound
The development and validation of analytical methods are critical for the quantitative determination and quality control of this compound in various research and development settings. A validated analytical method provides assurance that it is suitable for its intended purpose, yielding results that are reliable, reproducible, and accurate. researchgate.netpharmaguideline.com The process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH), which outline the specific parameters that must be evaluated. ich.org
While specific, peer-reviewed, and validated analytical methods for this compound are not extensively published, suitable methods can be proposed based on the analysis of structurally related compounds, including acetamide and cyclohexanol (B46403) derivatives. morressier.comsielc.comgoogle.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the most probable techniques for the analysis of this compound. morressier.comjiangnan.edu.cn
A theoretical and experimental study on the cis-trans epimerization of this compound confirms the use of analytical techniques to determine the ratio of isomers, although the specific chromatographic conditions were not detailed. academie-sciences.fr The separation of these cis and trans isomers is a key analytical challenge that must be addressed during method development. academie-sciences.frnih.gov
Potential Chromatographic Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly plausible method for analyzing this compound. A typical method would likely employ a C18 column. sielc.comrsc.org The mobile phase could consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.comgoogle.com Given the compound's structure, UV detection at a low wavelength (around 200-210 nm) would be appropriate due to the amide chromophore. rsc.org
Gas Chromatography (GC): GC is another viable technique, particularly for assessing purity and separating volatile related substances. morressier.com Analysis of cyclohexanol and its derivatives is commonly performed using GC with a Flame Ionization Detector (FID). researchgate.net A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) or a free fatty acid phase (FFAP) stationary phase, would be suitable for separating the polar analytes. researchgate.net Derivatization of the hydroxyl group might be considered to improve peak shape and thermal stability, though it is not always necessary.
Validation Parameters
According to ICH Q2(R1) guidelines, any quantitative analytical method for this compound would require validation for the following characteristics ich.org:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. For this compound, this would critically include the separation of its cis and trans isomers. academie-sciences.frnih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards across a range of concentrations.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study by spiking a blank matrix with a known concentration of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. ich.org
Illustrative Data Tables for a Hypothetical HPLC Method Validation
The following tables represent typical data that would be generated during the validation of a hypothetical HPLC method for this compound.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 100 | 1,251,200 |
| 150 | 1,876,950 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 101.2 | 101.2 |
| 120% | 120.0 | 119.1 | 99.3 |
| Average Recovery (%) | 99.97 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Measured Peak Area (n=6) | % RSD |
|---|---|---|---|
| Repeatability | 100 | 1,251,200 | 0.45% |
| 1,258,900 | |||
| 1,249,800 | |||
| 1,255,400 | |||
| 1,247,500 | |||
| 1,253,100 | |||
| Intermediate Precision | 100 | Day 1 Analyst 1: 1,252,650 | 0.82% |
| Day 2 Analyst 2: 1,263,400 |
Table 4: LOD and LOQ
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | 5.0 µg/mL |
These tables illustrate the type of performance characteristics expected from a fully validated analytical method for this compound, ensuring its suitability for advanced research applications where accurate quantification is imperative.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Biological Targets
To date, the primary focus on N-(4-Hydroxycyclohexyl)acetamide has been its utility as a precursor, particularly the trans-isomer, in the synthesis of ambroxol (B1667023) hydrochloride. google.com However, the inherent bioactivity of the this compound scaffold itself has not been extensively investigated. The presence of both a hydroxylated cyclohexane (B81311) ring and an acetamide (B32628) group suggests the potential for interactions with various biological targets.
Future research should prioritize the systematic screening of both the cis and trans isomers of this compound against a broad range of biological targets. The biological activities of other cyclohexylamine (B46788) and acetamide derivatives, which have shown analgesic and antidepressant properties, suggest that this compound could be investigated for similar neurological activities. researchgate.net Furthermore, given that some acetamide derivatives exhibit antioxidant and anti-inflammatory properties, these are also logical areas for initial biological screening. nih.govresearchgate.net
Table 1: Potential Areas for Biological Screening of this compound
| Potential Biological Activity | Rationale |
| Analgesic | Known analgesic properties of other cyclohexylamine derivatives. researchgate.net |
| Antidepressant | Documented antidepressant activity in related cyclic amine compounds. researchgate.net |
| Anti-inflammatory | Acetamide moieties are present in some anti-inflammatory drugs. |
| Antioxidant | Some acetamide derivatives have shown radical scavenging capabilities. nih.govresearchgate.net |
Development of Novel Derivatization Strategies for Enhanced Bioactivity
The functional groups of this compound—the secondary amide and the hydroxyl group—offer prime sites for chemical modification to enhance its bioactivity and pharmacokinetic properties. Derivatization strategies could be employed to improve solubility, membrane permeability, and target-binding affinity.
One promising avenue is the esterification or etherification of the hydroxyl group. This could modulate the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes. Another approach could involve the modification of the acetamide group. For instance, the synthesis of a series of N-aryl or N-heteroaryl derivatives at the amide nitrogen could explore structure-activity relationships (SAR) and potentially lead to compounds with novel biological activities. Studies on other molecules, such as flavonoids, have shown that the addition of acetamide groups can significantly improve bioavailability. nih.govresearchgate.netrsc.org
Table 2: Potential Derivatization Strategies for this compound
| Functional Group | Derivatization Strategy | Potential Outcome |
| Hydroxyl | Esterification, Etherification | Improved lipophilicity and membrane permeability. |
| Amide Nitrogen | N-Alkylation, N-Arylation | Exploration of SAR and discovery of novel bioactivities. |
| Acetyl Group | Replacement with other acyl groups | Modulation of metabolic stability and target interaction. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to guide and accelerate research into this compound. Building on existing theoretical studies, such as the density functional theory (DFT) analysis of its cis-trans epimerization, more advanced computational models can be employed to predict its properties and interactions.
Molecular docking studies could be used to virtually screen this compound and its potential derivatives against libraries of known biological targets. This would help to prioritize compounds for synthesis and biological testing. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed as more data becomes available to predict the biological activity of new derivatives. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools can also be utilized to assess the drug-likeness of novel derivatives at an early stage, helping to identify candidates with favorable pharmacokinetic profiles. nih.govresearchgate.netnih.gov
Clinical Translational Research Prospects
The most immediate prospect for the clinical translation of this compound lies in its established role as a key intermediate for ambroxol. google.com Ambroxol hydrochloride is a widely used mucolytic agent, and its synthesis from N-(trans-4-Hydroxycyclohexyl)acetamide is a critical industrial process. quickcompany.inchemicalbook.compatsnap.comgoogle.comgoogle.comgoogle.com Therefore, research focused on improving the efficiency and purity of this conversion has direct translational implications for the pharmaceutical industry.
Should the exploration of its own biological activities yield promising lead compounds, a clear pathway for preclinical and clinical development would need to be established. This would involve in-depth in vitro and in vivo studies to determine efficacy and safety, followed by the standard phases of clinical trials to evaluate its therapeutic potential in humans.
Sustainable Synthesis and Green Chemistry Approaches
The current industrial synthesis of this compound and its subsequent conversion to ambroxol offer several opportunities for the application of green chemistry principles to enhance sustainability. Future research should focus on developing more environmentally benign and efficient synthetic routes.
Key areas for improvement include the use of greener solvents, the development of more efficient and recyclable catalysts, and the reduction of waste streams. For example, the use of biocatalysts, such as enzymes, for the amidation step could offer a milder and more selective alternative to traditional chemical methods. Furthermore, the development of continuous flow processes for the synthesis and purification of this compound could lead to significant improvements in efficiency, safety, and waste reduction. d-nb.infounibo.it
Table 3: Green Chemistry Approaches for this compound Synthesis
| Green Chemistry Principle | Proposed Application |
| Use of Renewable Feedstocks | Exploration of bio-based routes to starting materials. |
| Catalysis | Development of more efficient and recyclable catalysts for amidation. |
| Safer Solvents | Replacement of hazardous organic solvents with greener alternatives. |
| Waste Prevention | Optimization of reaction conditions to minimize by-product formation. |
| Atom Economy | Design of synthetic routes that maximize the incorporation of all materials. |
Q & A
Q. What are the optimized synthetic routes for N-(4-Hydroxycyclohexyl)acetamide, and how can purity be ensured?
A common method involves acetylation of 4-aminocyclohexanol under controlled conditions. Recrystallization from polar solvents (e.g., water or methanol) is critical for purification, as seen in analogous acetamide derivatives . Impurities, such as over-acetylated byproducts, can be minimized by monitoring reaction stoichiometry and temperature. Characterization via -NMR and HPLC (≥95% purity threshold) is recommended to validate synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- -/-NMR : Assigns proton environments (e.g., acetamide methyl at ~2.0 ppm) and cyclohexanol hydroxyl groups.
- FT-IR : Confirms amide C=O stretch (~1650 cm) and O-H bonds (~3200–3500 cm) .
- Mass spectrometry (ESI-MS) : Verifies molecular ion peaks (theoretical m/z = 157.21 for ) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) provides precise lattice parameters and hydrogen-bonding networks. For example, related acetamides exhibit monoclinic systems (space group ) with unit cell dimensions . Software suites like APEX3 and SHELXL refine data, while Mercury visualizes packing motifs .
Q. What methodologies are suitable for evaluating the bioactivity of this compound?
Q. How should researchers address contradictions in solubility or stability data for this compound?
Contradictions arise from polymorphic forms or solvent interactions. Differential scanning calorimetry (DSC) can identify melting point variations, while HPLC tracks degradation products under stress conditions (e.g., pH 1–13, 40–80°C) . For solubility, use shake-flask methods with UV-Vis quantification .
Q. What chromatographic strategies separate this compound from structurally related impurities?
Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) achieves baseline separation. Adjust gradient elution (e.g., 10% → 90% acetonitrile over 20 min) to resolve analogs like N-[4-(phenylamino)phenyl]acetamide .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- ADMET prediction : Tools like SwissADME estimate logP (~0.5–1.2) and bioavailability scores.
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2) based on crystallographic data .
Q. What patent search strategies prioritize prior art analysis for novel derivatives?
Search IUPAC names in patent databases (e.g., Espacenet) with exact phrases (e.g., "this compound") to retrieve ~89,500 results. Filter by synthesis claims or therapeutic applications using Boolean operators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
